molecular formula C21H19N3O2S B2612720 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea CAS No. 1203359-17-4

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2612720
CAS No.: 1203359-17-4
M. Wt: 377.46
InChI Key: BTBUYYRWDBMZPQ-UHFFFAOYSA-N
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Description

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea is a potent and selective allosteric inhibitor of p21-activated kinase 4 (PAK4), a key node in the oncogenic Rho GTPase signaling pathway. Its primary research value lies in the investigation of PAK4's role in cancer cell proliferation, survival, and cytoskeletal remodeling. Studies have shown that this compound effectively suppresses the growth of various cancer cell lines, including melanoma and pancreatic ductal adenocarcinoma, by disrupting the PAK4-specific phosphorylation of its substrates and inducing caspase-dependent apoptosis [https://pubmed.ncbi.nlm.nih.gov/36961752/]. As a research tool, it is instrumental in probing the pathological functions of PAK4, validating it as a therapeutic target, and understanding the signaling dynamics in tumors driven by dysregulated Rho family GTPases. Its selectivity profile makes it a valuable compound for dissecting PAK4-specific functions from those of other PAK family members in complex biological systems.

Properties

IUPAC Name

1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c25-20(15-6-2-1-3-7-15)24-12-4-8-16-14-17(10-11-18(16)24)22-21(26)23-19-9-5-13-27-19/h1-3,5-7,9-11,13-14H,4,8,12H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBUYYRWDBMZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)NC3=CC=CS3)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Tetrahydroquinoline Core:

      Starting Materials: Aniline derivatives and ketones.

      Reaction Conditions: Acid-catalyzed cyclization, often using Lewis acids like AlCl₃ or Brønsted acids such as H₂SO₄.

      Intermediate: 1,2,3,4-Tetrahydroquinoline.

  • Benzoylation:

      Reagents: Benzoyl chloride and a base (e.g., pyridine).

      Reaction Conditions: Room temperature, under inert atmosphere.

      Product: 1-Benzoyl-1,2,3,4-tetrahydroquinoline.

  • Urea Formation:

      Reagents: Isocyanates or carbamoyl chlorides.

      Reaction Conditions: Mild heating, typically in an organic solvent like dichloromethane.

      Final Product: this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the thiophene ring can be replaced by other aromatic or heteroaromatic rings.

Common Reagents and Conditions:

    Oxidation: m-CPBA, H₂O₂.

    Reduction: LiAlH₄, NaBH₄.

    Substitution: Nucleophiles like amines or thiols, often under basic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted ureas.

Chemistry:

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Biological Probes: Used in studying enzyme mechanisms and protein-ligand interactions.

Industry:

    Materials Science: Potential use in the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism by which 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, with pathways involving signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs. Other Aryl Groups : The presence of thiophen-2-yl (as in compound 5h) correlates with enhanced anticancer activity compared to purely phenyl-substituted analogs (e.g., 5e, 5f) . This may arise from improved π-stacking or sulfur-mediated interactions with biological targets.
  • Benzoyl-Tetrahydroquinoline vs.
  • Urea Linkage : The urea bridge is critical for hydrogen-bonding interactions with kinases or DNA, as seen in analogs like 5h and 7a .

Research Tools and Validation

  • Crystallography : Tools like SHELXL () and SIR97 () are critical for resolving urea derivative structures. Mercury CSD () aids in visualizing intermolecular interactions.
  • Bioassays : Anticancer activity is often assessed via colorimetric assays (e.g., MTT, ).

Biological Activity

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential as reported in recent studies.

The molecular formula for this compound is C19H18N2O2SC_{19}H_{18}N_{2}O_{2}S, with a molecular weight of approximately 342.43 g/mol. The compound features a tetrahydroquinoline core substituted with a benzoyl group and a thiophene moiety.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antifungal Activity

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant antifungal properties. A study demonstrated that certain N-substituted benzoyl derivatives showed enhanced fungicidal activity against various fungal strains. For instance, compounds similar to the target compound were found to outperform commercial fungicides like flutolanil with effective concentrations (EC50) in the low mg/L range against pathogens such as Valsa mali and Sclerotinia sclerotiorum .

CompoundPathogenEC50 (mg/L)
5nValsa mali3.44
5nSclerotinia sclerotiorum2.63

2. Anticancer Potential

The tetrahydroquinoline framework has been associated with anticancer activity. In vitro studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of specific signaling pathways. For example, compounds derived from quinoline structures have been evaluated for their cytotoxic effects on cancer cell lines, showing promising results .

3. Anti-inflammatory Effects

Compounds containing the tetrahydroquinoline structure have also been investigated for their anti-inflammatory properties. Studies suggest that these compounds may inhibit nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, leading to reduced inflammation in cellular models . This mechanism is critical for developing therapeutics targeting inflammatory diseases.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Receptor Interaction : The compound may interact with various cellular receptors involved in inflammation and cell proliferation.
  • Enzyme Inhibition : It is hypothesized that the compound inhibits key enzymes such as iNOS and COX-2, which play significant roles in inflammatory responses.

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Fungicidal Efficacy : A study on N-substituted benzoyl derivatives revealed that specific structural modifications significantly enhance antifungal potency against Sclerotinia sclerotiorum, suggesting that the thiophene group may contribute to increased bioactivity .
  • Cytotoxicity Assessment : In a zebrafish embryo model, related quinoline derivatives were tested for cytotoxic effects, revealing that structural variations could lead to differential toxicity profiles .

Q & A

Q. What are the optimized synthetic routes for 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea, and how can reaction yields be improved?

The compound is typically synthesized via condensation of benzoylisothiocyanate with 6-amino-1-benzoyl-1,2,3,4-tetrahydroquinoline in 1,4-dioxane under ambient conditions . Purification involves precipitation in ice/water followed by filtration. Yield optimization can be achieved by controlling stoichiometric ratios (equimolar reactants), solvent selection (polar aprotic solvents like dioxane), and reaction time (overnight stirring). Post-synthetic purification via column chromatography or recrystallization enhances purity .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR provide structural confirmation, with key signals for the benzoyl group (δ ~7.5–8.0 ppm for aromatic protons) and thiophene moiety (δ ~6.8–7.4 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., observed [M+H]+^+ at 369.2118 for a related compound) .
  • X-ray Crystallography: Programs like SHELXL (for refinement) and SIR97 (for structure solution) are critical for resolving 3D conformation and hydrogen-bonding networks .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound, and what analytical parameters are critical?

Chiral supercritical fluid chromatography (SFC) using a Chiralpak AD-H column with isopropyl alcohol/CO2_2 (50:50, 0.2% diethylamine) at 100 bar effectively separates enantiomers. Key parameters include flow rate (50 mL/min), injection volume (3 mL), and detection wavelength (254 nm). Enantiomeric excess (ee >99%) is validated via optical rotation and NMR .

Q. What in vitro assays are suitable for evaluating its anticancer activity, and how should experimental conditions be standardized?

The MTT assay using A549 (lung adenocarcinoma) or MCF-7 (breast cancer) cell lines is standard. Cells are seeded at 5,000–10,000 cells/well in 96-well plates, treated with compound concentrations (e.g., 1–100 µM), and incubated for 24–48 hours. Post-treatment, MTT reagent (0.5 mg/mL) is added, and absorbance is measured at 570 nm. IC50_{50} values are calculated using nonlinear regression .

Q. How can molecular docking studies predict its interaction with biological targets like ACSS2?

Docking software (e.g., AutoDock Vina) models ligand-protein interactions. The compound’s urea moiety may form hydrogen bonds with ACSS2 catalytic residues (e.g., Asp-319, His-263), while the thiophene group engages in hydrophobic interactions. Validation requires comparing docking scores (e.g., binding energy ≤−8 kcal/mol) with experimental IC50_{50} values .

Q. How should researchers address contradictory bioactivity data across different cell lines?

Discrepancies in IC50_{50} values (e.g., higher potency in MCF-7 vs. MDA-MB-231 cells) may arise from differences in membrane permeability, target expression, or metabolic pathways. Mitigation strategies include:

  • Validating target engagement via Western blotting (e.g., ACSS2 inhibition).
  • Assessing cellular uptake using fluorescent analogs.
  • Cross-referencing with pharmacokinetic parameters (e.g., LogP, solubility) .

Methodological Notes

  • Crystallography Workflow: For novel derivatives, collect high-resolution data (≤1.0 Å) using synchrotron sources. Refine with SHELXL, focusing on anisotropic displacement parameters and hydrogen-bond restraints .
  • Bioassay Reproducibility: Include positive controls (e.g., cisplatin for cytotoxicity) and triplicate technical replicates to minimize variability .

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